(R)-3-((tert-butoxycarbonyl)amino)-4-(3-(trifluoromethyl)phenyl)butanoic acid
Description
Properties
IUPAC Name |
(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[3-(trifluoromethyl)phenyl]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3NO4/c1-15(2,3)24-14(23)20-12(9-13(21)22)8-10-5-4-6-11(7-10)16(17,18)19/h4-7,12H,8-9H2,1-3H3,(H,20,23)(H,21,22)/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUJVGXTABSYTK-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)C(F)(F)F)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC=C1)C(F)(F)F)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: The compound is explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: The trifluoromethyl group enhances the compound's binding affinity to certain receptors and enzymes.
Pathways Involved: It may modulate signaling pathways related to inflammation and pain, making it a candidate for drug development.
Comparison with Similar Compounds
Structural Variations in Phenyl Substituents
The position and type of halogen or functional groups on the phenyl ring significantly influence physicochemical properties and biological activity.
<sup>†</sup> Molecular formula inferred from analogs: Likely C₁₆H₂₀F₃NO₄ (similar to ).
Key Observations :
- Electron-Withdrawing Groups : Trifluoromethyl (-CF₃) and fluorine substituents enhance metabolic stability and binding affinity to hydrophobic enzyme pockets in DPP4 inhibitors .
- Positional Effects : The 2,4,5-trifluorophenyl analog (CAS 486460-00-8) is extensively documented in sitagliptin synthesis, with a high yield (85%) under optimized conditions . In contrast, the 3-(trifluoromethyl) variant may offer steric or electronic advantages in target engagement.
- Stereochemistry Matters: The S-configuration analog (CAS 270065-80-0) highlights the importance of chirality; even minor stereochemical changes can render compounds inactive or alter pharmacokinetics .
Variations in Protecting Groups
The Boc group is widely used, but alternative protecting groups exist:
Biological Activity
(R)-3-((tert-butoxycarbonyl)amino)-4-(3-(trifluoromethyl)phenyl)butanoic acid, commonly referred to as Boc-(R)-3-amino-4-(3-(trifluoromethyl)phenyl)butanoic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C15H18F3N O4
- Molecular Weight : 333.30 g/mol
- CAS Number : 486460-00-8
- IUPAC Name : (3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(3-(trifluoromethyl)phenyl)butanoic acid
The trifluoromethyl group present in the compound significantly enhances its biological activity. This group is known for its electron-withdrawing properties, which can improve the binding affinity of the compound to various biological targets. Specifically, the presence of the trifluoromethyl group has been associated with increased potency in inhibiting serotonin uptake and enhancing interactions with enzymes such as reverse transcriptase .
2. Structure-Activity Relationship (SAR)
Research has demonstrated that modifications to the structure of this compound can lead to variations in biological activity:
| Modification | Effect on Activity |
|---|---|
| Addition of -CF3 group | Increased potency for enzyme inhibition |
| Variation in amino acid side chain | Altered binding affinity and selectivity |
The SAR studies indicate that compounds with a trifluoromethyl substitution at specific positions exhibit enhanced inhibitory effects on targets such as the epidermal growth factor receptor (EGFR) .
3. Pharmacological Studies
A series of pharmacological studies have been conducted to evaluate the efficacy of this compound:
- In vitro Studies : The compound has shown promising results in inhibiting cell proliferation in cancer cell lines, suggesting potential anticancer properties.
- In vivo Studies : Animal models have demonstrated that administration of the compound can lead to significant reductions in tumor size, indicating its potential as a therapeutic agent .
Case Studies
- Anticancer Activity : A study published in a peer-reviewed journal reported that Boc-(R)-3-amino-4-(3-(trifluoromethyl)phenyl)butanoic acid exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The study highlighted its ability to induce apoptosis through the activation of caspase pathways .
- Enzyme Inhibition : Another significant study focused on the compound's role as an inhibitor of reverse transcriptase. The findings revealed that the incorporation of the trifluoromethyl group markedly improved binding affinity compared to non-fluorinated analogs, making it a candidate for further development in antiviral therapies .
Chemical Reactions Analysis
Boc Deprotection Reactions
The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine functionality, enabling selective reactions at other sites. Deprotection is typically achieved under acidic conditions:
In industrial settings, biphasic systems (e.g., water/toluene) with inorganic bases like NaOH are employed to minimize condensation impurities . Post-deprotection, the free amine participates in peptide couplings or conjugations with electrophiles.
Amide Bond Formation
The deprotected amine undergoes nucleophilic acyl substitution to form amides, critical for drug derivatization:
Key Reagents and Conditions :
Reaction with 3-(trifluoromethyl)-5,6,7,8-tetrahydro triazolo[4,3-a]pyrazine hydrochloride under DCC mediation yields triazolopyrazine conjugates, a structural motif prevalent in kinase inhibitors .
Carboxylic Acid Functionalization
The butanoic acid moiety participates in esterification and condensation:
| Reaction | Reagents | Application |
|---|---|---|
| Esterification | SOCl<sub>2</sub>/MeOH | Prodrug synthesis |
| Condensation with amines | HATU, DIPEA | Peptide backbone incorporation |
| Salt formation | NaOH, K<sub>2</sub>CO<sub>3</sub> | Improve aqueous solubility |
The carboxylic acid group also chelates metal ions, facilitating purification via ion-exchange chromatography .
Trifluoromethylphenyl Reactivity
The 3-(trifluoromethyl)phenyl group influences electronic properties and participates in non-covalent interactions:
-
Electrophilic Aromatic Substitution : Limited due to the electron-withdrawing CF<sub>3</sub> group, but halogenation at the 4-position is achievable using N-bromosuccinimide (NBS) .
-
Hydrogen Bonding : The CF<sub>3</sub> group enhances binding affinity to hydrophobic enzyme pockets, as observed in molecular docking studies with serine proteases .
Stability and Degradation Pathways
Q & A
Basic: What are the standard synthetic routes for this compound, and how are reaction conditions optimized?
The synthesis typically involves coupling tert-butoxycarbonyl (Boc)-protected amino intermediates with fluorinated phenyl precursors. Key steps include:
- Amino acid coupling : Use of carbodiimide crosslinkers (e.g., EDC/HOBt) to activate carboxylic acids for amide bond formation .
- Boc protection : Introduction of the Boc group to stabilize the amine during subsequent reactions .
- Microwave-assisted synthesis : For analogous compounds, microwave irradiation reduces reaction times (e.g., from 24 hours to 2 hours) and improves yields by 15–20% compared to conventional heating .
- Chiral resolution : Chiral HPLC or enzymatic resolution ensures enantiomeric purity, critical for pharmacological activity .
Basic: How is the enantiomeric purity validated, and what analytical techniques are employed?
- Chiral HPLC : Utilized with polysaccharide-based columns (e.g., Chiralpak AD-H) to separate enantiomers; retention time differences ≥1.5 minutes confirm purity .
- Optical rotation : Polarimetry at 589 nm (sodium D-line) compares observed rotation to literature values (e.g., [α]D²⁵ = +12° to +15° for the R-enantiomer) .
- NMR spectroscopy : ¹H and ¹³C NMR verify absence of diastereomeric byproducts; 2D NOESY confirms spatial arrangement of substituents .
Advanced: How can researchers resolve contradictions in bioactivity data across different assays?
- Orthogonal assays : Compare results from enzyme inhibition (e.g., DPP4 IC₅₀) with cell-based assays (e.g., glucose uptake in hepatocytes) to identify assay-specific artifacts .
- Structural analogs : Synthesize derivatives with modified fluorophenyl or Boc groups to isolate structure-activity relationships (SAR). For example, replacing 3-(trifluoromethyl)phenyl with 2,4,5-trifluorophenyl alters potency by 10-fold .
- Molecular docking : Use tools like AutoDock Vina to model binding interactions with target proteins (e.g., DPP4 active site), identifying steric clashes or electrostatic mismatches .
Advanced: What strategies optimize the compound’s metabolic stability without compromising potency?
- Isotere replacement : Substitute the trifluoromethyl group with a chloro or cyano group to reduce oxidative metabolism while maintaining hydrophobic interactions .
- Prodrug design : Convert the carboxylic acid to an ester (e.g., ethyl ester) to enhance membrane permeability, with in situ hydrolysis restoring activity .
- Deuterium labeling : Introduce deuterium at metabolically labile positions (e.g., α to the carbonyl) to slow CYP450-mediated degradation .
Basic: What spectroscopic methods characterize this compound’s structure and purity?
- NMR : ¹H NMR (δ 1.4 ppm for Boc tert-butyl protons; δ 7.5–7.8 ppm for aromatic protons), ¹³C NMR (δ 155 ppm for Boc carbonyl), and 19F NMR (δ -63 ppm for CF₃) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 334.12 [M+H]+) .
- IR spectroscopy : Peaks at 1680–1720 cm⁻¹ (C=O stretching) and 3300 cm⁻¹ (N-H stretching) validate functional groups .
Advanced: How do researchers design analogs for SAR studies targeting fluorinated phenyl regions?
- Positional scanning : Synthesize analogs with fluorine atoms at ortho, meta, or para positions to map electronic and steric effects. For example, 2,4,5-trifluorophenyl analogs show higher DPP4 affinity than 3-trifluoromethyl derivatives .
- Fluorine walk : Systematically replace CF₃ with CHF₂, CH₂F, or Cl to assess hydrophobicity and dipole contributions .
- Crystallography : Co-crystallize analogs with target proteins (e.g., DPP4) to visualize halogen bonding and π-stacking interactions .
Basic: What are common impurities during synthesis, and how are they mitigated?
- Diastereomeric byproducts : Arise from incomplete chiral resolution; addressed via iterative recrystallization or preparative HPLC .
- Boc-deprotected intermediates : Hydrolysis under acidic conditions generates free amines; monitored by TLC (Rf = 0.3 vs. 0.5 for Boc-protected species) .
- Residual solvents : GC-MS detects traces of DMF or THF; reduced via lyophilization or activated carbon filtration .
Advanced: How is computational modeling integrated into studying target interactions?
- Dynamics simulations : MD simulations (e.g., GROMACS) predict conformational flexibility of the butanoic acid sidechain in aqueous vs. binding pocket environments .
- Free energy perturbation (FEP) : Quantifies ΔΔG for fluorophenyl substitutions, guiding rational design .
- ADMET prediction : Tools like SwissADME forecast permeability (e.g., logP = 2.8) and CYP450 interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
